Technical Guide: Physicochemical Characterization of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde
Technical Guide: Physicochemical Characterization of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the melting and boiling points of the novel heterocyclic compound, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde. As specific experimental data for this molecule is not yet prevalent in publicly accessible literature, this document provides a comprehensive framework for its physicochemical characterization. We present the available data for the parent compound, 2-chloro-1H-indole-3-carbaldehyde, as a foundational reference. Furthermore, we offer a detailed exposition of the authoritative experimental methodologies required to determine these crucial thermal properties. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach for researchers in the field of drug discovery and materials science.
Introduction: The Need for Precise Physicochemical Data
The compound 2-chloro-1-ethyl-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in bioactive natural products and synthetic pharmaceuticals. The precise determination of its melting and boiling points is a cornerstone of its chemical identity and purity assessment. These parameters are critical for:
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Purity Verification: A sharp, well-defined melting range is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range.
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Reaction and Process Optimization: Knowledge of thermal stability, indicated by the boiling point, is essential for designing safe and efficient synthetic routes, purification processes like distillation, and formulation protocols.
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Material Handling and Storage: Understanding the physical state of a compound at various temperatures informs proper storage and handling procedures.
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Regulatory Submission: Accurate physicochemical data is a mandatory component of regulatory filings for new chemical entities.
A thorough search of scientific databases and chemical supplier catalogs indicates a lack of published experimental data for the melting and boiling points of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde. However, data for the structurally analogous parent compound, 2-chloro-1H-indole-3-carbaldehyde, is available and serves as a valuable point of comparison.
Reference Data and Theoretical Considerations
Physicochemical Properties of the Parent Compound
The immediate structural precursor, 2-chloro-1H-indole-3-carbaldehyde (CAS Number: 5059-30-3), provides the closest available experimental data.
| Property | Value | Source |
| Melting Point | ca. 212 °C | |
| Boiling Point | 364.7 °C at 760 mmHg | |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
Predicted Influence of the N-Ethyl Group
The introduction of an ethyl group at the N1 position of the indole ring is expected to alter the intermolecular forces and, consequently, the melting and boiling points.
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Boiling Point: The addition of the ethyl group (-CH₂CH₃) increases the molecular weight and the overall surface area of the molecule. This enhancement of van der Waals dispersion forces requires more energy to transition the substance from the liquid to the gaseous phase.[2][3] Therefore, the boiling point of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde is anticipated to be higher than that of its N-unsubstituted counterpart.
-
Melting Point: The effect on the melting point is more complex as it depends on both the strength of intermolecular forces and the efficiency of crystal lattice packing.[4][5] While the ethyl group increases van der Waals forces, its conformational flexibility might disrupt the ordered packing in the crystal lattice that is possible for the flatter, N-H containing parent molecule.[4][5] The N-H bond in the parent compound can also participate in hydrogen bonding, a strong intermolecular force. Replacing this with an N-ethyl group removes this hydrogen bond donor capability. The net effect could be a lower or a higher melting point, and only experimental determination can provide a definitive answer.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range.[6] The capillary method is the most widely accepted and authoritative technique.[7]
Methodology: Capillary Melting Point Determination
This protocol can be executed using either a manual Thiele tube apparatus or a modern digital melting point apparatus. The latter offers greater control and accuracy.
Principle: A small, finely powdered sample is heated slowly in a glass capillary tube. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range.[7][8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[9]
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[10][11]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[10][11]
-
The final packed sample height should be 2-3 mm for optimal heat transfer and a sharp, observable melting range.[7][9]
-
-
Apparatus Setup (Digital Apparatus):
-
Insert the packed capillary tube into the heating block of the digital melting point apparatus.[9][12]
-
Set a plateau temperature approximately 15-20 °C below the expected melting point (based on the parent compound, a starting point could be ~190 °C).[11][13]
-
Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[9][12] A fast heating rate is a common source of error, leading to an artificially broad and elevated melting range.
-
-
Observation and Data Recording:
-
Begin heating. The apparatus will heat rapidly to the plateau temperature and then slow to the set ramp rate.
-
Observe the sample through the magnifying lens.
-
Record the temperature at the first sign of melting (the appearance of a liquid phase or collapse of the solid).[8]
-
Record the temperature when the last crystal of the solid melts, and the entire sample is a clear liquid.[7][8]
-
Report these two values as the melting range (e.g., 205-207 °C).
-
Self-Validation and Trustworthiness
-
Purity Indication: A melting range greater than 2 °C suggests the presence of impurities.[14]
-
Reproducibility: The protocol's trustworthiness is confirmed by performing at least two measurements that yield consistent results.
-
Calibration: The accuracy of the apparatus should be regularly verified using certified melting point standards (e.g., benzoic acid, caffeine).
Workflow Visualization
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] Given the expected high boiling point of this compound, decomposition is a potential risk. Therefore, a micro-scale method is preferable to a full distillation, as it minimizes the required sample quantity and heating time. The Siwoloboff method is an ideal choice.[1]
Methodology: Siwoloboff Micro-Boiling Point Determination
Principle: A small amount of liquid is heated in a fusion tube containing an inverted capillary. Air trapped in the capillary expands and escapes. When the sample's vapor pressure equals the atmospheric pressure, a rapid stream of bubbles emerges. Upon cooling, the boiling point is the temperature at which the liquid is drawn back into the capillary as the vapor pressure drops below atmospheric pressure.[17]
Step-by-Step Protocol:
-
Apparatus Assembly:
-
Place a small amount (0.5-1 mL) of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde into a small fusion tube (or test tube).
-
Take a standard melting point capillary tube and seal one end in a flame.
-
Place this capillary tube, open end down, into the fusion tube containing the sample.[1]
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[1]
-
Suspend the entire assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level to prevent degradation.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a microburner. The tube's design promotes even heat distribution via convection currents.[18]
-
As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the sample is boiling and its vapor has displaced all the air.[17][19]
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Data Recording:
-
Carefully observe the inverted capillary as the apparatus cools.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[1][17]
-
Record this temperature. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Self-Validation and Trustworthiness
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation for higher accuracy.
-
Minimizing Decomposition: This micro-method reduces the risk of thermal decomposition that can occur during a bulk distillation of high-boiling point compounds.[20]
-
Consistency: Repeat the measurement to ensure the result is reproducible.
Workflow Visualization
Caption: Workflow for Siwoloboff Micro-Boiling Point Determination.
Conclusion
While direct experimental values for the melting and boiling points of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde are currently unavailable, this guide provides a robust framework for their determination. By referencing the known properties of the parent compound, 2-chloro-1H-indole-3-carbaldehyde, and applying established, authoritative methodologies such as capillary melting point and Siwoloboff boiling point determination, researchers can confidently characterize this novel compound. The detailed protocols and underlying scientific principles outlined herein are designed to ensure the generation of accurate, reproducible, and trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.
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